molecular formula C8H15ClO2 B1585231 2-(3-Chloropropoxy)tetrahydro-2H-pyran CAS No. 42330-88-1

2-(3-Chloropropoxy)tetrahydro-2H-pyran

Cat. No. B1585231
Key on ui cas rn: 42330-88-1
M. Wt: 178.65 g/mol
InChI Key: QFXXARKSLAKVRL-UHFFFAOYSA-N
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Patent
US06953570B2

Procedure details

2-(3′-Chloropropoxy) tetrahydro-2H-pyran (Aldrich) (9 g, 0.05 mol) was added to a solution of sodium iodide (37.8 g, 0.25 mol) in acetone (250 mL) with stirring. The resultant slurry was refluxed for 48 hours. The mixture was cooled, evaporated to a solid mass and transferred to the top of a short column of neutral alumina. The column was washed with CH2Cl2 (1 L) and CH2Cl2 was removed using a rotary evaporator. The product was obtained as yellow liquid (12.6 g, 93%). 1H NMR δ: 1.62-1.86 (m, 6 H, ring CH2), 2.07 (m, 2 H, CH2—CH2—I), 3.27 (m, 2 H, CH2—I), 3.38-3.54 (m, 2 H, CH2—O), 3.74-3.89 (m, 2 H ring O—CH2), 4.58 (t, 1 H, J=3.2 Hz, ring CH); λmax/nm (εmax/dm3 mol−1 cm−1) 267 (1500); HRMS (EI+) calc. for C8H15IO2: 269.0049. found 269.0039.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1.[I-:12].[Na+]>CC(C)=O>[I:12][CH2:2][CH2:3][CH2:4][O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClCCCOC1OCCCC1
Name
Quantity
37.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a solid mass
WASH
Type
WASH
Details
The column was washed with CH2Cl2 (1 L) and CH2Cl2
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ICCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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